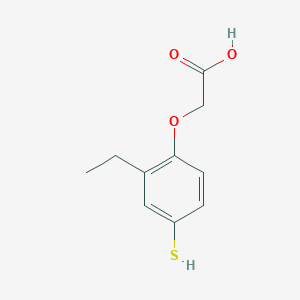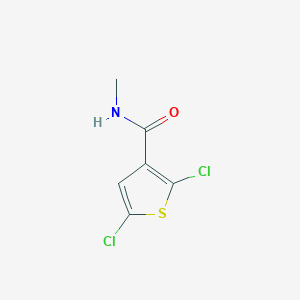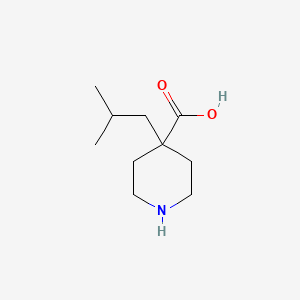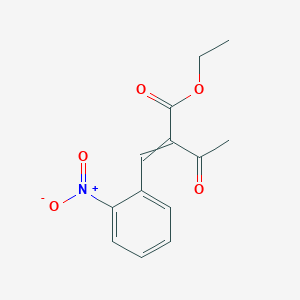
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE is an organic compound with the molecular formula C13H13NO5. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to an acetoacetate ester.
準備方法
Synthetic Routes and Reaction Conditions
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with o-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation .
Industrial Production Methods
On an industrial scale, the synthesis of ethyl 2-(o-nitrobenzylidene)acetoacetate follows similar principles but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Condensation: It can participate in further condensation reactions to form more complex molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases.
Condensation: L-proline or other organic catalysts in solvents like ethanol or water.
Major Products Formed
Reduction: Ethyl 2-(o-aminobenzylidene)acetoacetate.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Condensation: Complex organic molecules with extended conjugation or ring structures.
科学的研究の応用
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-(o-nitrobenzylidene)acetoacetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The ester group can be hydrolyzed to form carboxylic acids, which are key intermediates in many synthetic pathways. The compound’s reactivity is largely due to the presence of the electron-withdrawing nitro group and the electron-donating ester group, which create a highly reactive intermediate .
類似化合物との比較
ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be compared with similar compounds such as:
Methyl 2-(o-nitrobenzylidene)acetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(m-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the meta position instead of the ortho position.
Ethyl 2-(p-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the para position instead of the ortho position.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications. This compound is unique due to the ortho position of the nitro group, which influences its reactivity and the types of products formed in chemical reactions.
特性
分子式 |
C13H13NO5 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC名 |
ethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO5/c1-3-19-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14(17)18/h4-8H,3H2,1-2H3 |
InChIキー |
JXQPUNCQHPYSAT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


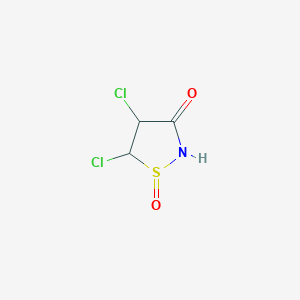
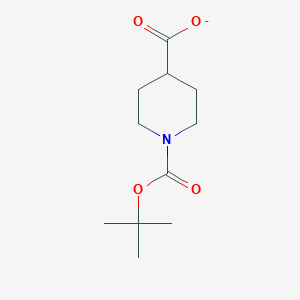

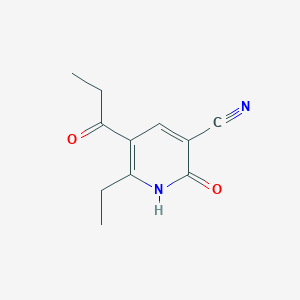
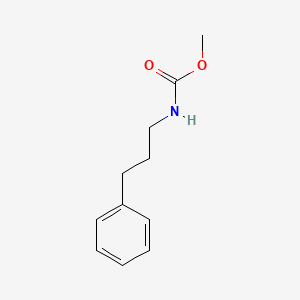
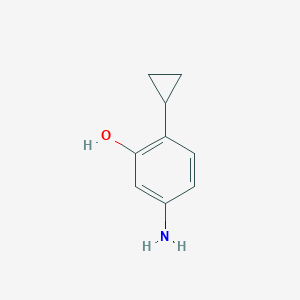
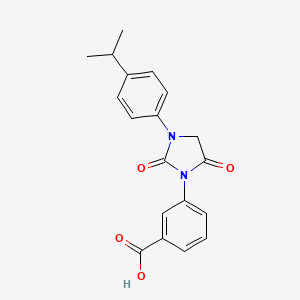
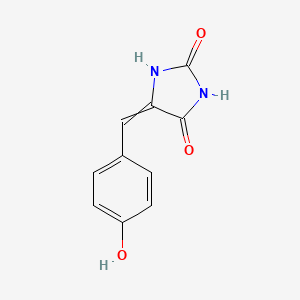
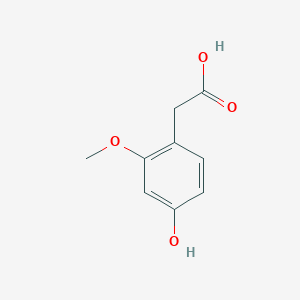
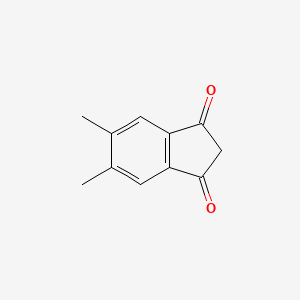
![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)
